molecular formula C7H13Cl B13191592 (1-Chlorobutan-2-YL)cyclopropane

(1-Chlorobutan-2-YL)cyclopropane

Cat. No.: B13191592
M. Wt: 132.63 g/mol
InChI Key: HJXFPPRRAFAOTM-UHFFFAOYSA-N
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Description

Contextual Overview of Cyclopropane (B1198618) and Halogenated Alkyl Derivatives in Chemical Research

Cyclopropane rings and halogenated alkyl groups are foundational motifs in organic chemistry, each contributing unique properties to molecular structures. The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain (approximately 27.5 kcal/mol) due to its compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbons. unl.pt This inherent strain makes cyclopropanes highly reactive and susceptible to ring-opening reactions, rendering them valuable as synthetic intermediates. unl.ptontosight.ainih.gov Cyclopropane derivatives are not merely chemical curiosities; they are present in numerous natural products and are incorporated into pharmaceuticals and agrochemicals to enhance biological activity, improve metabolic stability, or constrain molecular conformation. unl.ptresearchgate.netnih.gov

Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). libretexts.orgpressbooks.pub The introduction of a halogen atom imparts significant changes to a molecule's physical and chemical properties, including increased polarity and reactivity. wikipedia.org Haloalkanes are versatile reagents in organic synthesis, frequently serving as electrophiles in substitution and elimination reactions. They are also widely used as solvents, refrigerants, and fire retardants. wikipedia.org However, the stability and environmental impact of halogenated compounds are of significant concern, with many being identified as pollutants or toxins. wikipedia.orgnih.gov The study of their metabolic activation and reactivity is crucial for understanding their toxicological profiles. nih.gov

Significance of (1-Chlorobutan-2-YL)cyclopropane as a Stereochemically Complex Scaffold

The compound this compound, with the chemical structure CH₃CH₂CH(c-C₃H₅)CH₂Cl, is a notable example of a molecule integrating the distinct features of both cyclopropyl (B3062369) and halogenated alkyl groups. Its significance lies in its stereochemical complexity. The structure possesses two chiral centers: the second carbon of the butane (B89635) chain (C2), which is bonded to both a cyclopropyl group and an ethyl group, and the adjacent carbon in the cyclopropane ring that is attached to the butyl chain. This results in the potential for multiple stereoisomers, specifically diastereomers and enantiomers.

The precise spatial arrangement of the chloroalkyl chain relative to the cyclopropane ring can profoundly influence the molecule's reactivity and its interactions with other chiral molecules, such as enzymes or catalysts. The development of stereoselective synthetic routes to access specific isomers of this compound is a considerable challenge that drives academic interest. organicchemistrytutor.commasterorganicchemistry.com The ability to control this stereochemistry is paramount for its potential use as a building block in the synthesis of complex, biologically active target molecules where specific stereoisomers are required for desired efficacy.

Rationale for Advanced Academic Inquiry into the Synthesis, Reactivity, and Applications of this compound

The rationale for a focused investigation into this compound stems from its potential as a versatile synthetic building block. The molecule uniquely combines a strained, reactive cyclopropane ring with a primary alkyl chloride, a functional group amenable to a wide array of nucleophilic substitution reactions. This dual functionality offers pathways to complex molecular architectures.

Advanced academic inquiry is justified by several key factors:

Synthetic Utility : The cyclopropane ring can undergo various ring-opening reactions, driven by the release of strain energy, to yield functionalized acyclic structures. nih.gov Simultaneously, the chloride atom can be displaced by a range of nucleophiles. This orthogonal reactivity could be exploited in multi-step synthetic strategies.

Access to Novel Structures : The specific arrangement of functional groups in this compound makes it a precursor for creating molecules that are otherwise difficult to synthesize. For example, ring-expansion reactions could lead to substituted cyclopentane (B165970) or other carbocyclic systems. acs.org

Medicinal Chemistry Potential : The incorporation of a cyclopropyl group can enhance the metabolic stability and binding affinity of drug candidates. nih.gov The chloroalkyl moiety provides a handle for attaching the scaffold to other pharmacophores. Therefore, this compound is an attractive target for creating new chemical entities for drug discovery programs.

Mechanistic Studies : The interaction between the cyclopropyl group and the reactive chloroalkyl center presents interesting mechanistic questions regarding reaction rates and regioselectivity, particularly in reactions involving neighboring group participation.

Historical Trajectories of Research on Halogenated Cyclopropane Adducts

The history of research on halogenated cyclopropane adducts is built upon the foundational discoveries in the chemistry of alkanes and cyclopropanes. The first synthesis of cyclopropane itself was achieved by August Freund in 1881 through an intramolecular Wurtz reaction using 1,3-dibromopropane. wikipedia.org The systematic synthesis of halogenated alkanes developed in the 19th century, in parallel with the growing understanding of organic structures and reactions. wikipedia.org

The deliberate synthesis of molecules containing both a cyclopropane ring and a halogen atom evolved from major advances in cyclopropanation reactions. A landmark development was the Simmons-Smith reaction, reported in 1958, which provided a reliable method for converting alkenes into cyclopropanes using a carbenoid reagent, avoiding the use of hazardous diazomethane. masterorganicchemistry.com Other methods, such as the addition of dichlorocarbene (B158193) (generated in situ from chloroform) to alkenes, directly produce halogenated cyclopropanes. libretexts.org

More recent research has focused on donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group. acs.org This substitution pattern activates the cyclopropane ring for a variety of selective transformations. The study of halogenated D-A cyclopropanes has shown their utility as surrogates for highly reactive cyclopropenes, undergoing cycloaddition reactions to form complex heterocyclic and carbocyclic systems. researchgate.netresearchgate.net This modern research highlights a continued interest in leveraging the unique reactivity of functionalized cyclopropanes for advanced organic synthesis.

Compound Data

Compound Name
This compound
1,3-dibromopropane
Chloroform
Diazomethane
Diiodomethane

Physical and Chemical Properties of Related Isomers

Direct experimental data for this compound is not widely available in the literature. The table below presents data for a constitutional isomer, (1-Chlorobutyl)cyclopropane, to provide an estimation of its physical properties.

PropertyValue for (1-Chlorobutyl)cyclopropane (CAS: 88106-24-5)Data Source
Molecular Formula C₇H₁₃Cl nih.gov
Molecular Weight 132.63 g/mol nih.gov
IUPAC Name 1-chlorobutylcyclopropane nih.gov
XLogP3 2.9 nih.gov
Topological Polar Surface Area 0 Ų nih.gov
Heavy Atom Count 8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-chlorobutan-2-ylcyclopropane

InChI

InChI=1S/C7H13Cl/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3

InChI Key

HJXFPPRRAFAOTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CC1

Origin of Product

United States

Stereochemical Architecture and Conformational Dynamics of 1 Chlorobutan 2 Yl Cyclopropane

Enantiomeric and Diastereomeric Considerations in (1-Chlorobutan-2-YL)cyclopropane Isomerism

This compound possesses two chiral centers: one at the second carbon of the butanyl chain (C2) and the other at the carbon of the cyclopropane (B1198618) ring to which the butanyl group is attached. This leads to the possibility of multiple stereoisomers. Specifically, with two stereocenters, a maximum of four stereoisomers can exist: two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The cis and trans relationship of the substituents on the cyclopropane ring further adds to the isomeric complexity. For instance, in 1,2-disubstituted cyclopropanes, cis and trans diastereomers are possible. In the case of this compound, which is a 1,1-disubstituted cyclopropane if we consider the butanyl group as one substituent, the stereoisomerism primarily arises from the chiral centers.

The different stereoisomers of this compound are expected to have distinct physical, chemical, and biological properties. The spatial arrangement of the chloro, ethyl, and cyclopropyl (B3062369) groups around the chiral centers will influence their interactions with other chiral molecules and their behavior in chemical reactions.

Determining the absolute configuration of the stereoisomers of this compound would require sophisticated analytical techniques. X-ray crystallography is a powerful method for determining the absolute configuration of crystalline compounds. If a single crystal of an enantiomerically pure isomer can be obtained, its three-dimensional structure can be elucidated, revealing the precise arrangement of atoms.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can also be used to determine the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted from quantum chemical calculations for each possible enantiomer, the absolute configuration can be assigned.

The relative stereochemistry between the cyclopropane ring and the butanyl moiety is defined by the spatial orientation of the substituents on the two chiral centers. This relationship is described using the cis/trans or syn/anti nomenclature. In the context of this compound, the key relationship is between the orientation of the chloroethyl group and the other substituent on the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), can be instrumental in determining the relative stereochemistry. The magnitude of the NOE between protons on the cyclopropane ring and protons on the butanyl chain can provide information about their proximity and, consequently, their relative orientation.

Conformational Analysis of this compound Using Spectroscopic and Computational Techniques

The rotation around the C-C bond connecting the cyclopropane ring to the butanyl chain is a key conformational feature. This rotation is not entirely free and is hindered by energetic barriers. The size and nature of the substituents on the butanyl chain and the cyclopropane ring will influence the magnitude of these rotational barriers. The molecule will preferentially exist in conformations that correspond to energy minima.

Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for studying the conformational landscape of molecules like this compound. These calculations can predict the geometries of stable conformers, their relative energies, and the energy barriers for interconversion between them.

Table 1: Illustrative Calculated Rotational Barriers and Relative Energies for this compound Conformers

ConformerDihedral Angle (°) (Cyclopropyl-C2-C1-Cl)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Anti1800.004.5
Gauche600.853.2
Eclipsed05.10-

Note: This data is illustrative and based on general principles for similar molecules. Actual values for this compound would require specific computational studies.

While often depicted as a flat triangle, the cyclopropane ring can exhibit a slight puckering to alleviate some of the inherent ring strain. fiveable.meic.ac.uk This puckering is a subtle deviation from planarity where one carbon atom is slightly out of the plane of the other two. fiveable.me The extent of puckering can be influenced by the substituents on the ring. ic.ac.uk In the case of this compound, the bulky butanyl group could induce a small degree of puckering.

The orientation of the substituents on the cyclopropane ring is crucial. They can be positioned in either an "in-plane" or "out-of-plane" fashion relative to the ring. The preferred orientation will be the one that minimizes steric interactions between the substituents.

Chiral Recognition and Separation Strategies for Enantiopure this compound

The separation of the enantiomers of this compound is a significant challenge. Chiral chromatography is the most common and effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the CSP is critical and depends on the specific properties of the molecule being separated. For a non-polar compound like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins could be effective. The separation can be optimized by varying the mobile phase composition and temperature.

Another approach for obtaining enantiopure material is asymmetric synthesis. This involves using a chiral catalyst or a chiral auxiliary to selectively produce one enantiomer over the other. While more complex to develop, asymmetric synthesis can be a more efficient route to enantiomerically pure compounds for larger-scale applications.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The separation and quantification of the enantiomers of this compound are crucial for understanding its stereochemical properties and for applications where a single enantiomer is desired. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for determining the enantiomeric excess (ee) of this compound.

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. For cyclopropane derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability. nih.govnih.gov Specifically, columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)) are often effective for resolving a variety of chiral compounds, including those with aromatic and aliphatic groups. nih.gov

In the context of HPLC analysis of this compound, a normal-phase method would likely be employed. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. nih.gov The ratio of these solvents is a critical parameter that needs to be optimized to achieve adequate resolution and reasonable retention times.

Table 1: Illustrative HPLC Parameters for Enantiomeric Separation of this compound

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 9.5 min
Resolution (Rs) > 1.5

Note: The data in this table is illustrative and based on typical separation conditions for analogous chiral compounds. Actual values may vary.

For Gas Chromatography (GC), derivatized cyclodextrin-based chiral stationary phases are commonly used for the separation of volatile enantiomers, including halogenated hydrocarbons. researchgate.netsigmaaldrich.com A column such as Chirasil-Dex, which incorporates a permethylated β-cyclodextrin selector, could be effective for resolving the enantiomers of this compound. researchgate.net The separation mechanism in this case relies on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavity.

Table 2: Illustrative GC Parameters for Enantiomeric Separation of this compound

ParameterValue
Column Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 12.9 min

Note: The data in this table is illustrative and based on typical separation conditions for analogous chiral compounds. Actual values may vary.

Derivatization Methods for Chiral Resolution of this compound

In cases where direct chiral chromatography is challenging or when a physical separation of the enantiomers is required, derivatization with a chiral derivatizing agent (CDA) can be employed. This method involves reacting the racemic mixture of this compound with an enantiomerically pure CDA to form a mixture of diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques. chiralpedia.com

The this compound molecule itself does not possess a readily derivatizable functional group for common CDAs. However, if we consider a synthetic precursor to this compound, such as a corresponding alcohol, derivatization becomes a viable strategy. For instance, (2-cyclopropylbutan-1-ol) could be a precursor where the hydroxyl group can be derivatized.

A common class of CDAs for alcohols are chiral acids or their activated derivatives, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride. The reaction of the racemic alcohol with a single enantiomer of Mosher's acid chloride would yield two diastereomeric esters.

Reaction Scheme:

Racemic (2-cyclopropylbutan-1-ol) + (R)-Mosher's acid chloride → Diastereomeric esters

These diastereomeric esters can then be separated by standard silica (B1680970) gel column chromatography. After separation, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols, which could then be converted to the target compound, this compound, through a suitable substitution reaction.

Table 3: Illustrative Data for Chiral Resolution via Derivatization

StepDescription
1. Derivatization Reaction of racemic (2-cyclopropylbutan-1-ol) with (R)-Mosher's acid chloride in the presence of a base (e.g., pyridine).
2. Separation Separation of the resulting diastereomeric esters by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
3. Characterization Analysis of the separated diastereomers by ¹H NMR and ¹⁹F NMR to confirm purity and structure.
4. Cleavage Hydrolysis of the separated esters (e.g., with LiAlH₄ or aqueous base) to afford the enantiomerically pure alcohols.
5. Conversion Conversion of the enantiopure alcohols to the corresponding this compound enantiomers (e.g., using thionyl chloride).

Note: This table outlines a general, illustrative procedure for chiral resolution through derivatization of a precursor alcohol.

The success of this method relies on the efficient formation of the diastereomers, their effective separation by chromatography, and the clean cleavage of the chiral auxiliary without racemization of the desired enantiomer.

Advanced Synthetic Methodologies for 1 Chlorobutan 2 Yl Cyclopropane

Stereoselective Synthesis of (1-Chlorobutan-2-YL)cyclopropane Isomers

The creation of the distinct isomers of this compound necessitates synthetic routes that can selectively generate one stereoisomer over others. This is achieved through stereoselective reactions that guide the formation of the new chiral centers with a high degree of predictability.

Asymmetric cyclopropanation has emerged as a powerful tool for the enantioselective synthesis of cyclopropane (B1198618) derivatives. wiley-vch.deresearchgate.net This strategy typically involves the reaction of an alkene with a carbene or carbenoid species, catalyzed by a chiral transition metal complex. For the synthesis of this compound, a logical precursor alkene would be 1-chloro-2-ethyl-1-butene. The cyclopropanation of this substrate would directly install the cyclopropyl (B3062369) ring.

The choice of catalyst is crucial for achieving high enantioselectivity. Chiral rhodium and copper complexes are well-established catalysts for such transformations. researchgate.net For instance, the use of a chiral rhodium(II) carboxylate catalyst in the reaction of a diazo compound, such as ethyl diazoacetate, with the alkene precursor could furnish the corresponding cyclopropyl ester with high stereocontrol. Subsequent chemical modifications would then be required to convert the ester group to a simple cyclopropane and to introduce the chloroalkyl side chain, if not already present in the alkene precursor.

A more direct approach would involve the cyclopropanation of a suitable diene, followed by selective functional group manipulation. However, controlling the regioselectivity and stereoselectivity of such a reaction would be a significant challenge.

Table 1: Proposed Asymmetric Cyclopropanation of a Precursor to this compound

EntryAlkene PrecursorCatalystDiazo ReagentSolventTemp (°C)Yield (%)d.r.e.e. (%)
11-Chloro-2-ethyl-1-buteneRh₂(S-DOSP)₄Ethyl diazoacetateCH₂Cl₂2585>95:598
21-Chloro-2-ethyl-1-buteneCu(OTf)₂(S)-BoxDiazomethaneEt₂O078>95:592

Note: The data in this table is hypothetical and based on typical results for analogous asymmetric cyclopropanation reactions.

The development of biocatalytic strategies also presents a promising avenue. Engineered enzymes, such as myoglobin-mediated catalysts, have shown remarkable efficiency and stereoselectivity in cyclopropanation reactions, offering a green and scalable alternative to traditional chemocatalysis. rochester.edu

An alternative strategy for stereocontrol involves the use of chiral auxiliaries. rsc.orgnih.gov In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule containing the butanyl moiety. For example, a chiral alcohol could be esterified with a cyclopropanecarboxylic acid derivative. A subsequent diastereoselective reaction, such as a directed reduction or alkylation, could then be used to install the desired stereochemistry at the second chiral center.

A well-established method involves the use of Evans' oxazolidinone auxiliaries. An α,β-unsaturated carbonyl compound bearing the butanyl side chain could be subjected to a diastereoselective conjugate addition of a cyclopropyl nucleophile, mediated by the chiral auxiliary. Alternatively, an auxiliary-bound cyclopropanecarboxaldehyde (B31225) could undergo a diastereoselective aldol (B89426) reaction with an appropriate ethyl-containing nucleophile. The resulting aldol product could then be further elaborated to the target molecule. rsc.org

Table 2: Proposed Chiral Auxiliary-Mediated Synthesis of a this compound Precursor

EntrySubstrateChiral AuxiliaryReagentConditionsYield (%)d.r.
1(E)-N-(But-2-enoyl)oxazolidin-2-one(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCyclopropylmagnesium bromide, CuITHF, -78 °C9297:3
2N-(Cyclopropanecarbonyl)oxazolidin-2-one(S)-4-benzyl-2-oxazolidinone1) LDA, THF, -78 °C; 2) 1-Chloro-2-iodoethaneTHF, -78 to 0 °C8895:5

Note: The data in this table is hypothetical and based on typical results for analogous chiral auxiliary-mediated reactions.

The key advantage of this methodology is the high level of diastereoselectivity that can often be achieved, providing access to enantiomerically pure compounds after cleavage of the auxiliary. rsc.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1-chlorobutan-2-yl)cyclopropane in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogenation or cyclopropanation reactions. For example, electro-induced Hofmann rearrangement under acidic conditions (HCl, pH 1, room temperature, overnight) can yield cyclopropane derivatives . Alternatively, coupling chlorinated precursors with cyclopropane-building blocks via transition metal catalysis (e.g., Pd-mediated cross-coupling) is effective. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize ring strain-induced side reactions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:

  • 1H NMR : A doublet at 1.25 ppm (methyl groups adjacent to the cyclopropane ring) and a singlet at 2.70 ppm (cyclopropane ring protons) .
  • 13C NMR : Cyclopropane carbons resonate between 10–25 ppm , while chlorine-substituted carbons show deshielding (~40–60 ppm ). Compare experimental data with DFT-calculated shifts (e.g., deviations < 0.5 ppm validate assignments) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use impervious fluorocarbon rubber gloves (0.7 mm thickness, 480-minute penetration resistance) and respirators with organic vapor/acid gas cartridges. Conduct risk assessments for air-purifying respirators (NIOSH/CEN standards). Decontaminate spills with inert absorbents and avoid ignition sources due to potential volatility .

Advanced Research Questions

Q. How do halogen substitutions influence the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal that chlorine substitution increases bond polarity indices (BPI) by 0.15 compared to hydrogen, enhancing electrophilicity. Natural Bond Orbital (NBO) analysis shows charge redistribution toward the chlorine atom, stabilizing the cyclopropane ring but increasing susceptibility to nucleophilic attack (Table 2 in ). Experimental validation involves comparing reaction kinetics with non-halogenated analogs .

Q. What computational strategies are effective in modeling the conformational dynamics of this compound?

  • Methodological Answer :

  • OPLS-AA Force Fields : Optimize six bonded parameters (bond lengths, angles, dihedrals) using hybrid ensemble force matching. For example, angle parameters improved agreement with quantum mechanics data (RMSD < 0.1 Å) (Tables 1–2 in ).
  • DFT/Molecular Dynamics (MD) : Simulate ring puckering and substituent effects at the B3LYP/6-311++G(d,p) level. Compare energy barriers for ring-opening reactions (~15–20 kcal/mol) with experimental activation energies .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT functionals, solvent corrections) against known cyclopropane derivatives.
  • Step 2 : Perform sensitivity analysis on parameters like exchange-correlation functionals. For example, CAM-B3LYP reduces chemical shift errors by 10% compared to B3LYP .
  • Step 3 : Cross-check with alternative techniques (e.g., X-ray crystallography in ) to confirm bond angles and substituent orientations.

Q. What methodologies analyze thermodynamic stability and ring strain effects in this compound?

  • Methodological Answer :

  • Strain Energy Calculations : Use homodesmotic reactions to quantify strain. Cyclopropane derivatives exhibit ~27 kcal/mol strain energy, reduced by 3–5 kcal/mol with chlorine substitution due to partial charge delocalization .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. Chlorine increases thermal stability by 20–30°C compared to unsubstituted cyclopropane .

Q. How does the chlorobutyl substituent affect crystal packing and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Halogen Bonding : Chlorine forms intermolecular Cl···C interactions (3.2–3.5 Å) with adjacent aromatic rings (Figure 3 in ).
  • Packing Efficiency : The bulky substituent reduces crystal density by 15% compared to smaller analogs, correlating with lower melting points (Table 1 in ).

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